5-bromo-N-(4-methyl-2-nitrophenyl)-2-furamide
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Overview
Description
5-bromo-N-(4-methyl-2-nitrophenyl)-2-furamide is a chemical compound that is widely used in scientific research. It is a furan derivative that has been shown to have a variety of biochemical and physiological effects.
Scientific Research Applications
5-bromo-N-(4-methyl-2-nitrophenyl)-2-furamide has a variety of scientific research applications. It has been shown to have antimicrobial properties and has been used in studies on bacterial and fungal infections. It has also been used in studies on cancer cells and has been shown to inhibit the growth of certain types of cancer cells. Additionally, it has been used in studies on inflammation and has been shown to have anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methyl-2-nitrophenyl)-2-furamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This inhibition leads to the biochemical and physiological effects that have been observed in scientific research studies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are varied. It has been shown to have antimicrobial properties, inhibiting the growth of certain types of bacteria and fungi. It has also been shown to have anti-inflammatory properties, reducing inflammation in the body. Additionally, it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(4-methyl-2-nitrophenyl)-2-furamide in lab experiments is its well-established synthesis method. This makes it easy to obtain and use in experiments. Additionally, its varied biochemical and physiological effects make it useful in a wide range of scientific research studies. One limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are many future directions for research on 5-bromo-N-(4-methyl-2-nitrophenyl)-2-furamide. One area of research could be to further investigate its mechanism of action and how it interacts with enzymes and proteins in the body. Another area of research could be to explore its potential as a treatment for bacterial and fungal infections, as well as its potential as a cancer treatment. Additionally, research could be conducted to investigate its potential as an anti-inflammatory agent and its effects on other physiological processes in the body.
Synthesis Methods
The synthesis of 5-bromo-N-(4-methyl-2-nitrophenyl)-2-furamide involves the reaction of 5-bromo-2-furoic acid with 4-methyl-2-nitroaniline in the presence of thionyl chloride. The resulting product is then treated with furfurylamine to yield the final compound. This synthesis method has been well-established and is widely used in scientific research.
properties
IUPAC Name |
5-bromo-N-(4-methyl-2-nitrophenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrN2O4/c1-7-2-3-8(9(6-7)15(17)18)14-12(16)10-4-5-11(13)19-10/h2-6H,1H3,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXXSUHLVQJJKJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CC=C(O2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.